5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features both triazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions could target the triazole or oxadiazole rings, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a useful ligand in coordination chemistry.
Biology
In biological research, compounds with triazole and oxadiazole rings are often investigated for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
Medicinal chemistry applications might include the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-1H-1,2,3-triazole
- 4-methyl-1,2,4-oxadiazole
- 1,2,3-triazole derivatives
- 1,2,4-oxadiazole derivatives
Uniqueness
What sets 5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole apart is the combination of both triazole and oxadiazole rings in a single molecule. This unique structure could confer distinct electronic, chemical, and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-methylphenyl)-5-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-12-8-10-14(11-9-12)17-19-18(24-21-17)16-13(2)23(22-20-16)15-6-4-3-5-7-15/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRWJPBWTKFTAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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